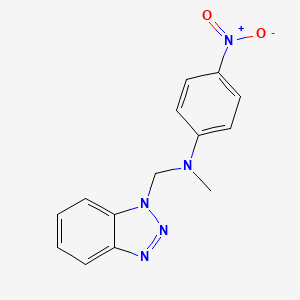

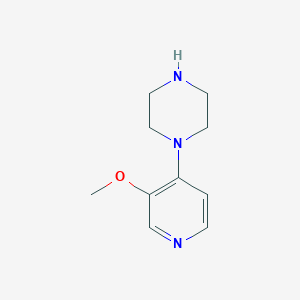

1-(3-Methoxypyridin-4-yl)piperazine

Vue d'ensemble

Description

1-(3-Methoxypyridin-4-yl)piperazine, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Applications De Recherche Scientifique

Chemical Properties and Synthesis

“1-(3-Methoxypyridin-4-yl)piperazine” is a chemical compound with the CAS Number: 151140-92-0 . It has a molecular weight of 193.25 . The compound is often used in synthetic chemistry due to its easy handling and its impact on the physicochemical properties of the final molecule .

Role in Piperazine-Containing Drugs

The piperazine moiety is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Use in Kinase Inhibitors and Receptor Modulators

The compound is used in the synthesis of kinase inhibitors and receptor modulators . These are important classes of drugs used in the treatment of various diseases, including cancer and neurological disorders.

Use in Synthetic Methodologies

Several synthetic methodologies used to prepare compounds in discovery and process chemistry involve "1-(3-Methoxypyridin-4-yl)piperazine" . These methods include Buchwald–Hartwig amination, aromatic nucleophilic substitution, reductive amination, Finkelstein alkylation, and amide bond formation .

Use in Biological Studies

The compound has been used in biological studies, where it was tested at various concentrations on cells . This kind of study can provide valuable information about the compound’s potential biological activity and toxicity.

Propriétés

IUPAC Name |

1-(3-methoxypyridin-4-yl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-14-10-8-12-3-2-9(10)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPQNNCTSFGSCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxypyridin-4-yl)piperazine | |

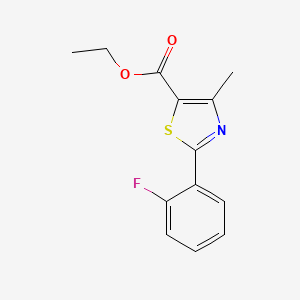

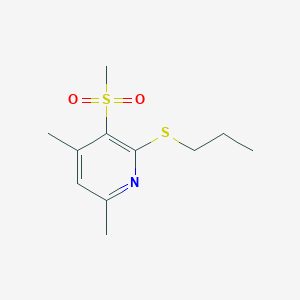

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methoxyphenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2443138.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methoxy-2,3,5-trimethylbenzene-1-sulfonamide](/img/structure/B2443140.png)

![4-tert-butyl-N-[(2,6-difluorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2443143.png)

![2-methyl-N-{2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2443149.png)

![2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2443153.png)